(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is a chemical compound with the molecular formula C18H16N2O3 and a molecular weight of 308.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate typically involves the reaction of (9H-fluoren-9-yl)methyl chloroformate with 2-isocyanatoethylamine under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water, alcohols, and amines.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Triethylamine, pyridine.
Major Products Formed
Urea Derivatives: Formed by the reaction with amines.
Carbamate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and other biomolecules, thereby affecting their function and interactions . The compound can also participate in polymerization reactions, leading to the formation of cross-linked networks in industrial applications .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-fluoren-9-yl)methyl (2-bromoethyl)carbamate
- (9H-fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Uniqueness
(9H-fluoren-9-yl)methyl (2-isocyanatoethyl)carbamate is unique due to its isocyanate group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of urea and carbamate derivatives, as well as in the modification of biomolecules and the production of polymers .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-isocyanatoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-12-19-9-10-20-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZXVJUSUSMEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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